SMCC

Vue d'ensemble

Description

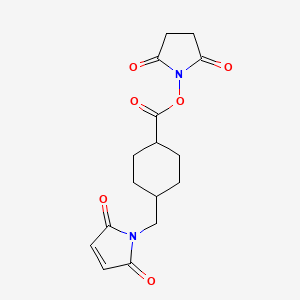

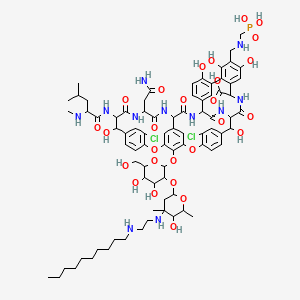

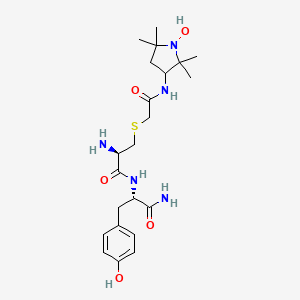

Le succinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate est un agent de réticulation hétérobifonctionnel amine-sulfhydryle. Il contient deux groupes réactifs aux extrémités opposées : l'ester de N-hydroxysuccinimide et la maléimide, qui réagissent respectivement avec les amines et les thiols . Ce composé est largement utilisé en bioconjugaison pour lier les protéines à d'autres entités fonctionnelles telles que les colorants fluorescents, les traceurs, les nanoparticules et les agents cytotoxiques .

Applications De Recherche Scientifique

Le succinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme agent de réticulation dans la synthèse de divers bioconjugués.

Médecine : Il est utilisé dans la préparation de conjugués anticorps-médicaments (ADC) pour la thérapie anticancéreuse ciblée.

Industrie : Il est utilisé dans la production de divers bioconjugués pour des applications diagnostiques et thérapeutiques.

Mécanisme d'action

Le mécanisme d'action du succinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate implique la formation de liaisons covalentes entre les groupes amine et sulfhydryle. L'ester de N-hydroxysuccinimide réagit avec les amines primaires pour former des liaisons amides stables, tandis que le groupe maléimide réagit avec les groupes sulfhydryles pour former des liaisons thioéthers stables . Cela permet la conjugaison efficace des protéines avec d'autres entités fonctionnelles, permettant la délivrance ciblée d'agents thérapeutiques .

Mécanisme D'action

Target of Action

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional amine-to-sulfhydryl crosslinker . It contains two reactive groups at opposite ends: N-hydroxysuccinimide-ester and maleimide, which are reactive with amines and thiols respectively . The primary targets of this compound are proteins, specifically the amine and sulfhydryl groups present in proteins .

Mode of Action

This compound operates by creating a bridge between two proteins, linking them together. This is achieved through the reaction of the N-hydroxysuccinimide-ester group of this compound with an amine group on one protein, and the reaction of the maleimide group of this compound with a sulfhydryl group on another protein . This results in the formation of a stable covalent bond between the two proteins, effectively linking them together .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the proteins that it links together. For example, this compound is often used in bioconjugation to link proteins with other functional entities such as fluorescent dyes, tracers, nanoparticles, and cytotoxic agents . This can affect a variety of biochemical pathways depending on the specific entities involved.

Pharmacokinetics

It is known that this compound is used to prepare antibody-drug conjugates (adcs), which have shown favorable efficacy and safety in the clinic . The pharmacokinetics of these ADCs would be influenced by the properties of the antibody, the drug, and the linker (this compound), among other factors .

Result of Action

The result of this compound’s action is the formation of a stable covalent bond between two proteins, effectively linking them together . This can have various effects at the molecular and cellular level, depending on the specific proteins and other entities involved. For example, in the case of ADCs, the result of this compound’s action is the targeted delivery of a cytotoxic drug to cancer cells, which can lead to the death of these cells .

Action Environment

The action environment of this compound is typically a laboratory setting, where it is used for bioconjugation purposes . The efficacy and stability of this compound can be influenced by various environmental factors, such as temperature and pH.

Analyse Biochimique

Biochemical Properties

SMCC plays a significant role in biochemical reactions, particularly in the covalent conjugation of amine- and sulfhydryl-containing molecules . The N-hydroxysuccinimide (NHS) ester group of this compound reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds .

Cellular Effects

The effects of this compound on cells are primarily related to its role in protein conjugation. By linking proteins with other functional entities (such as fluorescent dyes, tracers, nanoparticles, cytotoxic agents), this compound can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The NHS-ester group of this compound forms amide bonds with primary amines, while the maleimide group forms stable thioether bonds with sulfhydryl groups . These interactions can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The NHS-ester group of this compound is subject to hydrolytic degradation, a reaction whose rate increases with pH . The maleimide group is more stable and can be stored for later conjugation to a sulfhydryl-containing molecule .

Méthodes De Préparation

Le succinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate est synthétisé par un procédé en plusieurs étapes. La synthèse implique la réaction de la N-(4-carboxycyclohexylméthyl)maléimide avec le chlorure de thionyle dans du benzène sec pour former la N-(4-chloroformylcyclohexylméthyl)maléimide . Cet intermédiaire est ensuite mis à réagir avec la N-hydroxysuccinimide pour produire le produit final . La structure du produit final est confirmée par résonance magnétique nucléaire (RMN) et spectroscopie infrarouge .

Analyse Des Réactions Chimiques

Le succinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate subit plusieurs types de réactions chimiques :

Réactions de substitution : L'ester de N-hydroxysuccinimide réagit avec les amines primaires à pH 7-9 pour former des liaisons amides stables.

Réactions d'addition : Le groupe maléimide réagit avec les groupes sulfhydryles à pH 6,5-7,5 pour former des liaisons thioéthers stables.

Les réactifs courants utilisés dans ces réactions comprennent les amines primaires et les molécules contenant des sulfhydryles . Les principaux produits formés sont des liaisons amides et thioéthers .

Comparaison Avec Des Composés Similaires

Le succinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate est unique en raison de sa nature hétérobifonctionnelle, lui permettant de réagir à la fois avec les amines et les thiols. Les composés similaires comprennent :

Ces composés présentent une réactivité similaire, mais diffèrent par leurs propriétés de solubilité et de stabilité, ce qui les rend adaptés à différentes applications.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c19-12-5-6-13(20)17(12)9-10-1-3-11(4-2-10)16(23)24-18-14(21)7-8-15(18)22/h5-6,10-11H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAHTWIKCUJRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215307 | |

| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-85-5 | |

| Record name | Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64987-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIMIDYL-4-(N-MALEIMIDOMETHYL)CYCLOHEXANE-1-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B357P1G1IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common presenting symptoms of SmCC?

A1: this compound frequently presents in advanced stages with symptoms varying depending on the primary tumor site. Common symptoms include:

- Gastrointestinal: Difficulty swallowing, abdominal pain, weight loss, hematemesis [].

- Urinary: Gross hematuria, dysuria, urinary retention [].

- Nasopharynx: Neck pain, sore throat, difficulty swallowing [].

Q2: Is there a role for cytokeratin 7 (CK7) in differentiating this compound from other malignancies?

A: Yes, CK7 immunohistochemistry can help distinguish this compound from other carcinomas. Studies have shown that this compound typically exhibits negative or dot-like CK7 staining, whereas large cell neuroendocrine carcinoma (LCNEC) and high-grade urothelial carcinoma often display partial or complete membranous staining patterns [].

Q3: Is human papillomavirus (HPV) implicated in the development of this compound?

A: While HPV is strongly associated with oropharyngeal squamous cell carcinoma, emerging evidence suggests a possible role in a subset of oropharyngeal this compound cases. Studies have reported HPV-positive this compound, particularly in the tonsil [, ].

Q4: Are there any molecular markers associated with a worse prognosis in this compound?

A: Research suggests that the expression of certain genes, collectively referred to as the "this compound-like gene module," may contribute to a more aggressive phenotype and worse prognosis in HPV-related oropharyngeal carcinoma. This module appears to be linked to the MYC proto-oncogene [].

Q5: What is the standard treatment approach for this compound?

A: Treatment for this compound typically involves a multimodal approach, including surgery, chemotherapy, and/or radiotherapy. The specific treatment plan is tailored to individual patient factors, such as tumor location, stage, and overall health status [, , ].

Q6: What is the role of chemotherapy in managing this compound?

A: Chemotherapy, often platinum-based regimens similar to those used for small cell lung cancer, is a mainstay of treatment for this compound. While chemotherapy can provide significant palliation, its impact on long-term survival remains modest [].

Q7: What is sulfo-SMCC?

A7: Sulfo-SMCC is a heterobifunctional crosslinker used to create stable, non-reducible bonds between amine and sulfhydryl groups in proteins and other molecules.

Q8: How does sulfo-SMCC work?

A8: The NHS ester group of sulfo-SMCC reacts with primary amines (-NH2) forming a stable amide bond. The maleimide group reacts with sulfhydryl groups (-SH) forming a stable thioether linkage. This enables the conjugation of two molecules, one with a free amine and the other with a free sulfhydryl group.

Q9: What are the applications of sulfo-SMCC in antibody-drug conjugates (ADCs)?

A: Sulfo-SMCC is widely used to conjugate cytotoxic drugs to antibodies, forming ADCs. The antibody targets the drug specifically to cancer cells, improving efficacy and reducing off-target toxicity [].

Q10: What is the stability of the thiol-maleimide linkage in ADCs?

A: The thiol-maleimide linkage, while considered stable, can be prone to degradation over time, potentially leading to premature drug release. Studies have shown that this degradation can occur through thiol exchange reactions [].

Q11: How does the stability of sulfo-SMCC linkers compare to other linker chemistries in ADCs?

A: Compared to hindered disulfide linkers, sulfo-SMCC forms a more stable thioether bond that is less susceptible to cleavage in plasma. This enhanced stability potentially contributes to a more favorable pharmacokinetic profile [].

Q12: Are there any alternative linker strategies for ADCs?

A: Yes, researchers are exploring novel linker chemistries to overcome the limitations of existing linkers like sulfo-SMCC. One example is the triglycyl peptide linker (CX), designed to enhance drug release and lysosomal efflux within target cells, potentially improving efficacy [].

Q13: How does the choice of linker impact the activity of ADCs?

A: The linker plays a critical role in ADC activity by influencing drug release, cellular uptake, and ultimately, cytotoxicity. Studies have shown that ADCs utilizing different linkers can exhibit varying levels of potency and efficacy in both in vitro and in vivo models [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)